Gramicidin A

Descripción general

Descripción

La gramicidina A es un antibiótico peptídico lineal compuesto por 15 aminoácidos. Se descubrió por primera vez en 1939 en la bacteria del suelo Bacillus brevis. La gramicidina A es conocida por su capacidad de formar canales iónicos en bicapas lipídicas, lo que la convierte en un potente agente antimicrobiano contra las bacterias grampositivas . Se utiliza principalmente en aplicaciones tópicas debido a su actividad hemolítica, que impide su uso interno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La gramicidina A se puede sintetizar mediante la síntesis peptídica en fase sólida (SPPS), que consiste en la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, que normalmente utilizan reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial: La producción industrial de gramicidina A implica la fermentación de Bacillus brevis. La bacteria se cultiva en un medio rico en nutrientes y el antibiótico se extrae del caldo de cultivo. El proceso de extracción incluye extracción con disolventes, precipitación y purificación cromatográfica para aislar la gramicidina A de otros componentes .

Análisis De Reacciones Químicas

Tipos de reacciones: La gramicidina A se somete a diversas reacciones químicas, entre ellas:

Oxidación: La gramicidina A puede oxidarse para formar enlaces disulfuro entre residuos de cisteína, lo que altera su estructura y función.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, devolviendo el péptido a su forma reducida.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.

Sustitución: Se utilizan derivados de aminoácidos y reactivos de acoplamiento como DIC y HOBt en SPPS.

Productos principales:

Oxidación: Formación de gramicidina A unida por enlaces disulfuro.

Reducción: Forma reducida de gramicidina A.

Sustitución: Análogos de gramicidina A con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Introduction to Gramicidin A

This compound (gA) is a peptide antibiotic that has been utilized for its antibacterial properties since its discovery. It operates by forming ion channels in bacterial membranes, leading to cell lysis and death. Despite its efficacy, gA's clinical use has been limited primarily to topical applications due to its hemolytic activity and cytotoxicity towards mammalian cells. Recent research has focused on modifying gA to enhance its selectivity and reduce toxicity, paving the way for new therapeutic applications.

Antibacterial Agent

This compound has been primarily studied for its antibacterial properties. Recent advancements have led to the development of several analogues designed to retain gA's ion channel-forming capabilities while minimizing cytotoxic effects on human cells. For instance, researchers have synthesized ten new variants of gA that demonstrated reduced toxicity while maintaining strong antibacterial activity against common pathogens like Streptococcus and Staphylococcus aureus .

Cancer Treatment

Emerging studies suggest that gA may have potential applications in oncology. Research indicates that gA can depolarize both plasma and mitochondrial membranes in cancer cells, inhibiting ATP synthesis and inducing mitophagy. This dual action has shown promising results in vitro against various cancer cell lines, including MCF-7 breast cancer cells . The ability of gA to selectively target cancer cells while sparing normal cells is an area of active investigation.

Drug Delivery Systems

This compound's ability to form ion channels has implications for drug delivery systems. By utilizing gA or its analogues, researchers are exploring methods to enhance the permeability of drug molecules across cellular membranes, potentially improving the efficacy of various therapeutic agents.

Research Tool

Due to its well-characterized mechanism of action, gA serves as a model compound for studying membrane interactions and the behavior of antimicrobial peptides (AMPs). Its structural properties allow researchers to investigate lipid-peptide interactions and the dynamics of ion channel formation in biological membranes .

Case Study 1: Development of this compound Analogues

Researchers at the University of Tokyo developed ten new this compound analogues with modified amino acid sequences aimed at reducing cytotoxicity while preserving antibacterial efficacy. In laboratory tests, these analogues showed significant promise against bacterial strains without causing hemolysis in human blood cells .

| Analogue | Antibacterial Activity | Cytotoxicity Level |

|---|---|---|

| gA-A1 | High | Low |

| gA-A2 | Moderate | Moderate |

| gA-A3 | High | Very Low |

Case Study 2: this compound in Cancer Treatment

In a study investigating the effects of gA on MCF-7 breast cancer cells, it was found that gA induced significant cell death through mitochondrial depolarization and ROS generation. The study utilized various concentrations of gA and measured ATP levels as well as cell viability over time .

| Concentration (µg/ml) | ATP Level (Relative Units) | Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 75 | 80 |

| 5 | 30 | 40 |

| 10 | 5 | 10 |

Mecanismo De Acción

La gramicidina A ejerce sus efectos formando canales iónicos transmembrana en bicapas lipídicas. Estos canales permiten el paso libre de cationes monovalentes (H+, Na+, K+), alterando los gradientes iónicos a través de la membrana. Esta alteración conduce a la pérdida del potencial de membrana, la inhibición de la síntesis de ATP y, en última instancia, a la muerte celular . Los principales objetivos moleculares son las bicapas lipídicas de las membranas celulares bacterianas, donde la gramicidina A forma dímeros de cabeza a cabeza para crear canales iónicos .

Compuestos similares:

Gramicidina B y C: Son análogos de la gramicidina A con ligeras variaciones en sus secuencias de aminoácidos.

Gramicidina S: Un antibiótico peptídico cíclico que difiere estructuralmente de la gramicidina A, pero también altera las membranas bacterianas.

Singularidad de la gramicidina A: La gramicidina A es única por su estructura lineal y su capacidad de formar dímeros β-helicoidales que atraviesan las bicapas lipídicas, creando canales iónicos. Esta propiedad la distingue de los péptidos cíclicos como la gramicidina S y otros antibióticos que se dirigen a la membrana .

Comparación Con Compuestos Similares

Gramicidin B and C: These are analogues of Gramicidin A with slight variations in their amino acid sequences.

Gramicidin S: A cyclic peptide antibiotic that differs structurally from this compound but also disrupts bacterial membranes.

Uniqueness of this compound: this compound is unique due to its linear structure and ability to form β-helical dimers that span lipid bilayers, creating ion channels. This property distinguishes it from cyclic peptides like Gramicidin S and other membrane-targeting antibiotics .

Actividad Biológica

Gramicidin A (gA) is a well-studied peptide antibiotic known for its potent antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action primarily involves the formation of ion channels in bacterial membranes, leading to cell lysis and death. This article delves into the biological activity of this compound, highlighting its antimicrobial effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exerts its antimicrobial effects through several mechanisms:

- Ion Channel Formation : gA forms ion channels in lipid bilayers, disrupting the transmembrane ion concentration gradient. This leads to increased permeability of the bacterial membrane to ions and small molecules, ultimately resulting in cell lysis .

- Membrane Permeabilization : The interaction of gA with bacterial membranes causes significant changes in membrane composition, including the destruction of lipids, proteins, and carbohydrates. This process is characterized by distinct stages: pore formation, water permeability increase, bacterial flattening, and eventual lysis .

- Reactive Oxygen Species Generation : gA has been shown to induce the formation of hydroxyl radicals during its interaction with bacteria. This oxidative stress contributes to bacterial cell death and is linked to the depletion of NADH from metabolic pathways .

- Concentration-Dependent Mechanisms : Research indicates that at lower concentrations (≤ 1 μM), gA primarily disrupts NADH metabolism and generates free radicals. At higher concentrations (≥ 5 μM), it acts more like a detergent, causing extensive membrane disruption .

Antimicrobial Activity

This compound demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The following table summarizes key findings related to its antimicrobial efficacy:

Case Studies

Recent studies have explored the therapeutic potential of this compound beyond its traditional uses:

- Anticancer Properties : A study investigated gA's effects on ovarian cancer cells (OVCAR8, SKOV3, and A2780). It was found that gA inhibited cell proliferation in a dose-dependent manner and induced apoptosis through DNA fragmentation and cell cycle arrest . This suggests a promising avenue for repurposing gA as an anticancer agent.

- Combination Therapy : Research has shown that combining gA with other antibiotics can enhance efficacy against resistant strains. For instance, when used alongside sisomicin, gA exhibited synergistic effects against multidrug-resistant Staphylococcus aureus strains, indicating potential for combination therapies in clinical settings .

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXYZRRTRDGQE-LUPIJMBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

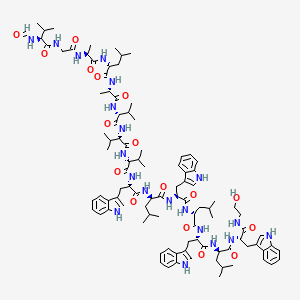

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H140N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891352 | |

| Record name | 1-L-Valinegramicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1882.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-81-2, 11029-61-1, 1405-97-6 | |

| Record name | Valinegramicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-L-Valinegramicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gramicidin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gramicidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINEGRAMICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.